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molecular formula C10H12ClNO2 B8293410 (6-Chloro-3-hydroxymethyl-2,3-dihydro-1H-indol-3-yl)-methanol

(6-Chloro-3-hydroxymethyl-2,3-dihydro-1H-indol-3-yl)-methanol

Cat. No. B8293410
M. Wt: 213.66 g/mol
InChI Key: UPUBAGHIXXQPCY-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

A mixture of 6-chloro-3,3-bis-hydroxymethyl-1,3-dihydro-indol-2-one (5.8 mmol), THF (10 mL) and a solution of borane-dimethylsulfide complex in THF (2 M, 30 mL) was heated at 70° C. for 3 h, then cooled to 20° C. MeOH (30 mL) was added dropwise (caution,) over 0.2 h, then mixture was heated at reflux for 2 h. Resulting mixture was cooled then evaporated in vacuo to give an oily residue. Chromatography (SiO2; gradient elution with 20-100% EtOAc in petrol) gave the title compound (1.15 g) as an oil which crystallised. MS: [M+H]+=214.
Name
6-chloro-3,3-bis-hydroxymethyl-1,3-dihydro-indol-2-one
Quantity
5.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:14][OH:15])([CH2:12][OH:13])[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.CO>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:12][OH:13])([CH2:14][OH:15])[CH2:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
6-chloro-3,3-bis-hydroxymethyl-1,3-dihydro-indol-2-one
Quantity
5.8 mmol
Type
reactant
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)(CO)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily residue
WASH
Type
WASH
Details
Chromatography (SiO2; gradient elution with 20-100% EtOAc in petrol)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(CNC2=C1)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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